An In-depth Technical Guide on the Fundamental Spectroscopic Properties of Chlorofluoromethane (CH₂ClF)
An In-depth Technical Guide on the Fundamental Spectroscopic Properties of Chlorofluoromethane (CH₂ClF)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the fundamental spectroscopic properties of chlorofluoromethane (CH₂ClF, HCFC-31). It covers the core principles and experimental data derived from rotational, vibrational, and electronic spectroscopy. Key quantitative data are summarized in structured tables for ease of reference. Detailed experimental protocols for the cited spectroscopic techniques are provided, along with graphical representations of experimental workflows and logical relationships to aid in understanding the analysis process. This document is intended to serve as a core reference for scientists and researchers working with this molecule.
Introduction
Chlorofluoromethane (CH₂ClF), also known as HCFC-31 or Freon 31, is a hydrochlorofluorocarbon with the chemical formula CH₂ClF.[1] It is a colorless, odorless, and flammable gas.[1] While its use has been largely phased out under the Montreal Protocol due to its ozone-depleting potential, understanding its fundamental molecular properties remains crucial for atmospheric modeling, environmental monitoring, and as a reference molecule in computational and experimental spectroscopy.[1] The spectroscopic properties of a molecule are intrinsically linked to its structure, bonding, and energy levels. This guide details the rotational, vibrational, and electronic spectra of CH₂ClF, providing the essential data and methodologies for its characterization.
Rotational Spectroscopy
Rotational spectroscopy, primarily conducted in the microwave region, provides highly precise information about the molecular geometry through the determination of its moments of inertia and corresponding rotational constants. For a molecule to have an observable rotational spectrum, it must possess a permanent electric dipole moment, a condition that CH₂ClF meets.[2][3] As an asymmetric top molecule, CH₂ClF has three unique principal moments of inertia, leading to a complex but information-rich rotational spectrum.
Quantitative Rotational Data
The rotational constants for chlorofluoromethane have been determined through high-resolution microwave spectroscopy. These constants are essential for predicting the rotational spectrum and for the precise determination of molecular bond lengths and angles.
Table 1: Experimental Rotational Constants of Chlorofluoromethane
| Parameter | Value (cm⁻¹) | Reference |
| A | 1.39467 | [1995Bla/Les:397] |
| B | 0.19066 | [1995Bla/Les:397] |
| C | 0.17328 | [1995Bla/Les:397] |
Experimental Protocol: Microwave Spectroscopy
The rotational spectrum of CH₂ClF is typically measured using a chirped-pulse Fourier-transform microwave (CP-FTMW) spectrometer.[4]
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Sample Preparation: A dilute mixture of chlorofluoromethane (typically <1%) is prepared in a carrier gas, such as neon or argon.
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Introduction into Spectrometer: The gas mixture is introduced into a high-vacuum chamber through a pulsed nozzle, creating a supersonic expansion. This process cools the molecules to a very low rotational temperature (around 1 K), which simplifies the spectrum by populating only the lowest energy rotational levels.[5]
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Microwave Excitation: A short, high-power microwave pulse that sweeps a range of frequencies (e.g., 2-8 GHz) is used to polarize the molecules.[4]
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Signal Detection: After the excitation pulse, the coherently rotating molecules emit a free induction decay (FID) signal. This signal is detected by a sensitive receiver.
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Data Processing: The time-domain FID signal is converted into a frequency-domain spectrum via a Fourier transform. The resulting high-resolution spectrum shows the rotational transitions.
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Spectral Analysis: The observed transition frequencies are then fitted to a Hamiltonian for an asymmetric rotor to determine the precise rotational constants (A, B, C) and, if applicable, centrifugal distortion constants and nuclear quadrupole coupling constants.[5][6]
Vibrational Spectroscopy
Vibrational spectroscopy explores the transitions between quantized vibrational energy levels within a molecule. These transitions, typically occurring in the infrared (IR) region of the electromagnetic spectrum, correspond to the stretching and bending of chemical bonds. Both infrared absorption and Raman scattering are used to probe these vibrational modes.
Quantitative Vibrational Data
The gas-phase infrared spectrum of chlorofluoromethane has been extensively studied.[7][8] The molecule has 9 fundamental vibrational modes, all of which are active in both IR and Raman spectroscopy. The assignments of these fundamental bands are crucial for understanding the molecule's force field and thermodynamic properties.
Table 2: Fundamental Vibrational Frequencies of Chlorofluoromethane (CH₂ClF)
| Mode | Symmetry | Assignment | Frequency (cm⁻¹) |
| ν₁ | A' | CH₂ symmetric stretch | 3037 |
| ν₂ | A' | CH₂ scissors | 1465 |
| ν₃ | A' | CH₂ wag | 1238 |
| ν₄ | A' | C-F stretch | 1065 |
| ν₅ | A' | CH₂ rock | 811 |
| ν₆ | A' | C-Cl stretch | 759 |
| ν₇ | A'' | CH₂ asymmetric stretch | 3110 |
| ν₈ | A'' | CH₂ twist | 1145 |
| ν₉ | A'' | Out-of-plane bend | 367 |
(Note: Frequencies are approximate values from gas-phase IR spectra and may vary slightly between different studies. The assignments are based on computational analysis and comparison with related molecules.)[7][8]
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
The vibrational analysis of gas-phase CH₂ClF is typically performed using a Fourier Transform Infrared (FTIR) spectrometer.[7]
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Sample Handling: A sample of pure CH₂ClF gas is introduced into a gas cell with windows transparent to infrared radiation (e.g., KBr or KRS-5).[8][9] The path length of the cell can be varied (e.g., 10-15 cm) to optimize the absorption signal.[8][9]
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Instrument Setup: The measurements are performed using an FTIR spectrometer. For a broad survey, the spectral range is typically set from 400 to 4000 cm⁻¹ or higher.[8] The resolution is adjusted based on the experimental goals; medium resolution (e.g., 0.2 cm⁻¹) is often sufficient for identifying fundamental bands, while higher resolution may be needed to resolve rotational fine structure.[7]
-
Data Acquisition: A background spectrum of the evacuated gas cell is first recorded. Then, the sample is introduced at a known pressure (e.g., in the 0.1–60 kPa range) and temperature (e.g., 298 K), and the sample spectrum is recorded.[7][8] Multiple scans are often co-added to improve the signal-to-noise ratio.[8]
-
Data Processing: The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum.
-
Spectral Analysis: The absorption bands in the spectrum are identified. The positions, intensities, and shapes of these bands are used to assign them to specific fundamental vibrations, overtones, or combination bands, often with the aid of quantum-chemical calculations.[7]
Electronic Spectroscopy
Electronic spectroscopy involves transitions between different electronic energy levels in a molecule, typically induced by the absorption of ultraviolet (UV) or visible light.[10] For small molecules like chlorofluoromethane, these transitions usually occur in the vacuum ultraviolet (VUV) region. Photoelectron spectroscopy (PES) is another powerful technique that provides information about the binding energies of electrons in molecular orbitals.[11]
Quantitative Electronic Data
The HeI and HeII photoelectron spectra of chlorofluoromethanes have been recorded to determine the ionization energies associated with their molecular orbitals.[12] High-resolution spectra can also reveal vibrational fine structure, providing information about the geometry of the resulting molecular ion.[12]
Table 3: Selected Ionization Energies for Chlorofluoromethanes
| Molecule | Ionization Energy (eV) | Orbital Assignment / Description |
| CF₂Cl₂ | 12.1 | Chlorine lone pair |
| CF₂Cl₂ | 13.1 | Chlorine lone pair |
| CFCl₃ | 11.8 | Chlorine lone pair |
| CFCl₃ | 12.4 | Chlorine lone pair |
| CFCl₃ | 15.05 | C-Cl bonding / Fluorine lone pair mix |
(Note: Data for CH₂ClF is not explicitly detailed in the provided search results, so data for structurally related dichlorodifluoromethane (B179400) and trichlorofluoromethane (B166822) are shown for context and comparison.)[12]
Experimental Protocol: Photoelectron Spectroscopy (PES)
-
Ionization Source: A high-energy monochromatic radiation source, typically a helium discharge lamp producing HeI (21.22 eV) or HeII (40.8 eV) photons, is used to irradiate the sample.[12]
-
Sample Introduction: A gaseous sample of CH₂ClF is introduced into a high-vacuum chamber where it interacts with the photon beam.
-
Photoelectron Ejection: The incident photons ionize the molecules by ejecting electrons from various molecular orbitals.
-
Energy Analysis: The ejected photoelectrons travel into an electron energy analyzer, which measures their kinetic energy (KE).
-
Detection: The energy-analyzed electrons are detected, and a spectrum is generated by plotting the number of detected electrons as a function of their binding energy (BE), calculated as BE = hν - KE, where hν is the energy of the incident photon.
-
Spectral Calibration: The energy scale is calibrated using a known standard, such as argon or xenon, which is added to the sample gas.[12]
References
- 1. Chlorofluoromethane - Wikipedia [en.wikipedia.org]
- 2. physics.dcu.ie [physics.dcu.ie]
- 3. m.youtube.com [m.youtube.com]
- 4. Application of Intensity Ratios to Disentangle Rotational Spectra of Large Molecular Clusters: Trifluoroethylene with up to 6 CO2 Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. info.ifpan.edu.pl [info.ifpan.edu.pl]
- 6. Rotational spectroscopy - Wikipedia [en.wikipedia.org]
- 7. An integrated experimental and quantum-chemical investigation on the vibrational spectra of chlorofluoromethane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 11. ora.ox.ac.uk [ora.ox.ac.uk]
- 12. pubs.aip.org [pubs.aip.org]
